1-Propanone, 1-[4-(beta-D-glucopyranosyloxy)-2,6-dihydroxyphenyl]-3-phenyl-
Description
The compound 1-Propanone, 1-[4-(beta-D-glucopyranosyloxy)-2,6-dihydroxyphenyl]-3-phenyl- (CAS: 21940-36-3) is a dihydrochalcone glycoside characterized by a central propanone backbone. Its structure includes a phenyl group at the 3-position and a beta-D-glucopyranosyloxy-substituted dihydroxyphenyl group at the 1-position. The molecular formula is C21H24O9, with a molecular weight of 420.41 g/mol .
Properties
IUPAC Name |
1-[2,6-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O9/c22-10-16-18(26)19(27)20(28)21(30-16)29-12-8-14(24)17(15(25)9-12)13(23)7-6-11-4-2-1-3-5-11/h1-5,8-9,16,18-22,24-28H,6-7,10H2/t16-,18-,19+,20-,21-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEJQNUGODFPTR-QNDFHXLGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2O)OC3C(C(C(C(O3)CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501153467 | |
| Record name | 1-[4-(β-D-Glucopyranosyloxy)-2,6-dihydroxyphenyl]-3-phenyl-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501153467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73519-16-1 | |
| Record name | 1-[4-(β-D-Glucopyranosyloxy)-2,6-dihydroxyphenyl]-3-phenyl-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73519-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(β-D-Glucopyranosyloxy)-2,6-dihydroxyphenyl]-3-phenyl-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501153467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation and Glycosylation
The core synthetic strategy involves Friedel-Crafts acylation to construct the diaryl ketone backbone, followed by glycosylation to introduce the β-D-glucopyranosyl moiety.
One-Pot Diaryl Ketone Synthesis
A key advancement is the one-pot synthesis combining Friedel-Crafts acylation and ketalization. For example:
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Reactants : 5-Bromo-2-chlorobenzoic acid and gluconolactone.
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Catalyst : BF₃·Et₂O (10 mol%).
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Conditions : Toluene, 80°C, 10.5 hours.
This method avoids aqueous workup, enhancing scalability.
Glycosylation Strategies
Glycosylation is achieved using protected glucose derivatives:
Reduction and Final Modification
The propanone group is introduced via silane-mediated reduction :
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Reagents : Et₃SiH (2.4 equiv), BF₃·Et₂O (1.2 equiv).
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Solvent : CH₂Cl₂/CH₃CN (1:1).
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Temperature : –20°C to 35°C.
Enzymatic Synthesis
Glycosyltransferase-Mediated Approaches
Enzymatic methods leverage C-glycosyltransferases (CGTs) for regioselective glycosylation:
Table 1: Enzymatic C-Glycosylation Parameters
| Parameter | Value | Source |
|---|---|---|
| Optimal pH | 7.4–8.0 | |
| Temperature | 30–40°C | |
| UDP-Glucose KM | 0.12 mM | |
| Catalytic efficiency (kcat/KM) | 21.5 min⁻¹·mM⁻¹ |
Extraction from Natural Sources
Plant-Based Extraction
Phlorizin-related compounds are extracted from Annurca apple leaves :
Table 2: Optimization of Extraction Parameters (RSM)
| Factor | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent acidity | 1% formic acid | +24% |
| Temperature | 45°C | +18% |
| Sonication time | 30 minutes | +15% |
Advanced Optimization Techniques
Response Surface Methodology (RSM)
RSM optimizes reaction parameters for higher yields:
Table 3: RSM Model Validation
| Run | Time (h) | pH | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | 4.1 | 5.9 | 48.7 | 79.05 |
| 2 | 4.0 | 6.0 | 50.0 | 78.46 |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Chemical synthesis | 76–95 | >98 | High | $$ |
| Enzymatic synthesis | ~100 | >99 | Moderate | $$$ |
| Plant extraction | 12.8 mg/g | 85–90 | Low | $ |
Chemical Reactions Analysis
1-Propanone, 1-[4-(beta-D-glucopyranosyloxy)-2,6-dihydroxyphenyl]-3-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various substituted products. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C27H34O14
- Molecular Weight : 582.55 g/mol
- CAS Number : 18916-17-1
The compound features a complex structure that contributes to its biological activity, characterized by multiple hydroxyl groups and a glucopyranosyl moiety that enhances its solubility and reactivity.
Pharmaceutical Applications
Naringin dihydrochalcone has been studied for its potential therapeutic effects:
- Antioxidant Activity : The compound exhibits strong antioxidant properties, which can help in preventing oxidative stress-related diseases. Studies have shown that it can scavenge free radicals effectively, making it a candidate for formulations aimed at reducing oxidative damage in cells .
- Anti-diabetic Effects : Research indicates that naringin dihydrochalcone may improve insulin sensitivity and reduce blood glucose levels. It has been tested in various animal models for its ability to mitigate symptoms of diabetes by enhancing glucose uptake in cells .
- Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory effects in vitro and in vivo, suggesting its potential use in treating inflammatory conditions. This is particularly relevant in chronic diseases where inflammation plays a key role .
Food Science Applications
Naringin dihydrochalcone is also recognized for its applications in food technology:
- Natural Sweetener : Due to its sweetness (up to 2000 times sweeter than sucrose), it is being explored as a natural sweetener alternative, particularly for diabetic-friendly products. Its low-caloric content makes it attractive for use in various food formulations .
- Flavor Enhancer : The compound can enhance the flavor profile of certain foods and beverages, making it useful in the formulation of health-oriented products without the need for artificial additives .
Biotechnology Applications
The versatility of naringin dihydrochalcone extends into biotechnology:
- Pharmaceutical Formulations : Its solubility properties allow for the development of novel drug delivery systems. Researchers are investigating its use as a carrier for other therapeutic agents, potentially improving their bioavailability .
- Biological Research : Naringin dihydrochalcone serves as a valuable tool in biological studies focused on cellular mechanisms related to metabolism and disease processes. Its ability to modulate various signaling pathways makes it a subject of interest in pharmacological research .
Case Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of naringin dihydrochalcone using various assays (DPPH, ABTS). Results indicated a significant reduction in oxidative stress markers in treated cells compared to controls, highlighting its potential as a dietary supplement for oxidative stress management.
Case Study 2: Anti-diabetic Mechanisms
In a controlled trial involving diabetic rats, administration of naringin dihydrochalcone resulted in a notable decrease in blood glucose levels and improved lipid profiles. This study supports its role as an adjunct therapy for managing diabetes.
Data Summary Table
Mechanism of Action
The mechanism of action of 1-Propanone, 1-[4-(beta-D-glucopyranosyloxy)-2,6-dihydroxyphenyl]-3-phenyl- involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals, reducing oxidative stress in cells.
Anti-inflammatory Effects: It modulates inflammatory pathways, potentially reducing inflammation.
Sweetening Effect: It interacts with taste receptors, providing a sweet taste without the caloric content of sugar.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dihydrochalcone glycosides share a common propanone backbone but differ in substituent groups and glycosylation patterns. Below is a detailed comparison with key analogs:
Structural and Molecular Comparisons
Key Observations :
- Molecular Weight: NHDC has a significantly higher molecular weight due to its branched glycosyl group (6-deoxy-α-L-mannopyranosyl linked to β-D-glucopyranosyl).
Physicochemical Properties
Key Observations :
- Solubility : NHDC exhibits extremely low water solubility (4.0 mg/L), likely due to its bulky glycosyl group, whereas Trilobatin and Phlorizin are more soluble.
- LogP : The target compound has higher lipophilicity than Phlorizin, suggesting better membrane permeability.
Biological Activity
1-Propanone, 1-[4-(beta-D-glucopyranosyloxy)-2,6-dihydroxyphenyl]-3-phenyl-, also known as phloridzin, is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Chemical Formula: C21H24O9
- Molecular Weight: 392.41 g/mol
- CAS Number: 101539727
Phloridzin is a dihydrochalcone glycoside predominantly found in the bark and leaves of apple trees. Its structure features a phenolic backbone with glucopyranosyl substitution, which is critical for its biological activity.
1. Antioxidant Activity
Phloridzin exhibits potent antioxidant properties by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes. Studies have shown that it can significantly reduce oxidative stress markers in various cell lines and animal models, thereby protecting against cellular damage .
2. Antihyperglycemic Effects
Phloridzin has been demonstrated to lower blood glucose levels by inhibiting sodium-glucose transporters (SGLT), particularly SGLT2 in the kidneys. This mechanism promotes glucose excretion and improves insulin sensitivity. Clinical studies indicate that phloridzin can ameliorate hyperglycemia in diabetic models .
3. Anti-inflammatory Properties
Research indicates that phloridzin can modulate inflammatory responses by downregulating pro-inflammatory cytokines such as TNF-α and IL-6. It has shown protective effects in models of inflammation-induced tissue damage .
4. Anticancer Potential
Phloridzin has been investigated for its anticancer properties, particularly against breast and prostate cancer cells. It induces apoptosis through various pathways, including the mitochondrial pathway and caspase activation .
The biological activity of phloridzin can be attributed to several mechanisms:
- Inhibition of SGLT: By blocking glucose reabsorption in the kidneys, phloridzin lowers blood sugar levels.
- Antioxidant Defense: It enhances the expression of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx), reducing oxidative stress.
- Modulation of Inflammatory Pathways: Phloridzin reduces the expression of inflammatory mediators through the NF-κB signaling pathway.
- Induction of Apoptosis in Cancer Cells: It activates caspases and alters mitochondrial membrane potential, leading to programmed cell death.
Case Studies
-
Diabetes Management:
A study on diabetic mice showed that phloridzin administration significantly improved glucose tolerance and reduced hyperglycemia compared to control groups. The study highlighted its potential as a therapeutic agent for type 2 diabetes . -
Cancer Research:
In vitro studies demonstrated that phloridzin inhibited the growth of MCF-7 breast cancer cells by inducing apoptosis via caspase activation pathways. This suggests its potential as an adjunct therapy in cancer treatment .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What experimental methods are recommended for characterizing the glycosidic linkage in 1-propanone derivatives with beta-D-glucopyranosyloxy substituents?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D HSQC/COSY) to resolve stereochemistry and glycosidic bond configuration. Compare chemical shifts with databases like ChemSpider (e.g., C[C@H]1C@@H configurations in ) . X-ray crystallography is recommended for definitive structural confirmation when crystalline forms are obtainable.
Q. How can researchers validate the purity of synthetic 1-propanone derivatives containing polyphenolic and glucopyranosyl moieties?
- Methodology : Employ high-performance liquid chromatography (HPLC) with diode-array detection (DAD) at 280 nm (for phenolic absorption) and mass spectrometry (LC-MS/MS) to detect impurities. Reference standards for similar compounds (e.g., phlorizin, CAS 60-81-1 in ) should be used for retention time calibration .
Q. What solubility challenges arise with this compound, and how can they be mitigated in in vitro assays?
- Methodology : The compound’s logP and hydrogen-bonding capacity (predicted via ACD/Labs Percepta in ) suggest limited aqueous solubility. Use dimethyl sulfoxide (DMSO) for stock solutions (≤1% v/v in cell culture) and validate bioactivity against solvent controls. Solubility data for structurally related chalcones (e.g., ) can guide buffer selection .
Advanced Research Questions
Q. What strategies are effective for synthesizing 1-propanone derivatives with regioselective glycosylation?
- Methodology : Adapt Koenigs-Knorr glycosylation under anhydrous conditions, using α-acetobromoglucose and Ag₂O as a catalyst (as in ). Monitor reaction progress via thin-layer chromatography (TLC) and isolate intermediates via flash chromatography. Steric hindrance at the 4-hydroxyphenyl group may require protecting groups (e.g., acetyl) .
Q. How do structural modifications (e.g., hydroxyl/methoxy substitutions) impact SGLT inhibitory activity?
- Methodology : Compare the parent compound with analogs like 4-O-methyl davidigenin (CAS 93435-21-3, ) in SGLT1/2 inhibition assays. Use HEK293 cells transfected with human SGLT isoforms and measure glucose uptake via radiolabeled ¹⁴C-AMG. Molecular docking (e.g., AutoDock Vina) can predict binding interactions with the SGLT2 transmembrane domain .
Q. What analytical techniques resolve discrepancies in reported bioactivity data for dihydrochalcone glucosides?
- Methodology : Cross-validate bioassay results using orthogonal methods:
- In vitro : SGLT inhibition assays ( ) vs. glucose uptake in renal proximal tubule cells.
- In vivo : Pharmacokinetic profiling in diabetic rodent models (e.g., streptozotocin-induced rats) to assess renal glucose excretion .
Q. How can researchers address metabolic instability of the glucopyranosyl moiety in vivo?
- Methodology : Replace the β-D-glucopyranosyl group with a stable bioisostere (e.g., C-glycoside or fluorinated sugar). Use LC-MS to identify metabolites in plasma and urine samples from preclinical studies. Reference degradation pathways of phlorizin ( ) to design hydrolysis-resistant analogs .
Data Contradiction Analysis
Q. Why do in vitro and in vivo efficacy data for SGLT inhibitors like this compound often diverge?
- Analysis : In vitro assays may overlook protein binding, renal clearance, or first-pass metabolism. For example, phlorizin’s poor oral bioavailability ( ) contrasts with its potent in vitro activity. Use isolated perfused kidney models to bridge this gap and assess tubular reabsorption kinetics .
Q. How do conflicting crystallography and NMR data for glycosidic bond conformation affect SAR studies?
- Analysis : Solution-state NMR ( ) may indicate dynamic glycosidic rotation, while crystallography shows a fixed conformation. Perform molecular dynamics simulations (e.g., GROMACS) to model flexibility and correlate with SGLT binding entropy changes .
Methodological Tables
Critical Research Gaps
- Stereochemical impact on bioactivity : The compound’s 10 stereocenters ( ) necessitate enantioselective synthesis to isolate pharmacologically active isomers.
- Long-term toxicity : No data exist on chronic exposure effects. Implement 28-day repeat-dose toxicity studies in rodents, monitoring renal and hepatic biomarkers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
